Benzyl 2-[(2-nitrophenyl)formamido]acetate
Description
Benzyl 2-[(2-nitrophenyl)formamido]acetate is an ester derivative featuring a 2-nitrophenylformamido moiety linked to an acetoxy group, with the ester portion being benzyl. The ortho-nitro group on the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, stability, and biological interactions. This compound is structurally related to intermediates used in pharmaceuticals, prodrugs, and photolabile protecting groups, where the benzyl ester enhances lipophilicity and enables targeted hydrolysis in biological systems .
Properties
CAS No. |
150374-96-2 |
|---|---|
Molecular Formula |
C16H14N2O5 |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
benzyl 2-[(2-nitrobenzoyl)amino]acetate |
InChI |
InChI=1S/C16H14N2O5/c19-15(23-11-12-6-2-1-3-7-12)10-17-16(20)13-8-4-5-9-14(13)18(21)22/h1-9H,10-11H2,(H,17,20) |
InChI Key |
PEMMBVCTNHEWLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CNC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[(2-nitrophenyl)formamido]acetate typically involves the reaction of benzyl 2-bromoacetate with 2-nitroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[(2-nitrophenyl)formamido]acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: Benzyl 2-[(2-aminophenyl)formamido]acetate.
Substitution: 2-[(2-nitrophenyl)formamido]acetic acid.
Oxidation: Benzyl 2-[(2-nitrophenyl)formamido]acetic acid.
Scientific Research Applications
Benzyl 2-[(2-nitrophenyl)formamido]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 2-[(2-nitrophenyl)formamido]acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-[(2-Iodophenyl)Formamido]Acetate (Compound 29)
Structural Differences :
- Aromatic Substituent : Iodo (2-iodophenyl) vs. nitro (2-nitrophenyl).
- Ester Group : Methyl vs. benzyl.
Implications :
- Methyl esters are generally more hydrolytically stable than benzyl esters, which may limit their utility as prodrugs requiring enzymatic cleavage.
- Synthetic Yield : Compound 29 was synthesized in 71% yield, suggesting efficient coupling compared to nitro analogs, where electron-withdrawing nitro groups may reduce reactivity .
Methyl 2-(2-Nitrobenzamido)Acetate
Structural Differences :
- Backbone : Benzamido vs. formamido linkage.
- Ester Group : Methyl vs. benzyl.
Implications :
- The nitro group at the ortho position () enhances electrophilicity, similar to the target compound. However, the benzamido linkage may reduce conformational flexibility compared to the formamido group.
- Methyl esters exhibit lower hydrolytic lability under physiological conditions, making them less suitable for applications requiring rapid ester cleavage .
(4-Butylphenyl) 2-(2-Nitrophenyl)Sulfinylacetate
Structural Differences :
- Functional Group : Sulfinyl (-SO-) vs. formamido (-NHCO-).
- Ester Group : 4-Butylphenyl vs. benzyl.
Implications :
Ethyl 2-(Benzoylamino)-2-[(E)-2-(2-Nitrophenyl)Hydrazono]Acetate
Structural Differences :
- Functional Groups: Hydrazono (-N=N-) and benzoylamino (-NHCOC6H5) vs. formamido.
Implications :
Bis-CNB-GABA Derivatives (e.g., Tert-Butyl 2-(2-Nitrophenyl)Acetate)
Structural Differences :
Implications :
- Tert-butyl esters are highly stable toward hydrolysis, requiring harsh conditions (e.g., acidic cleavage), whereas benzyl esters can be cleaved under milder conditions (e.g., hydrogenolysis).
- The nitro group in bis-CNB-GABA facilitates photolytic release of bioactive molecules, a property shared with the target compound .
Key Physicochemical and Functional Comparisons
| Compound | Aromatic Substituent | Ester Group | Key Functional Group | Hydrolytic Stability | Notable Applications |
|---|---|---|---|---|---|
| Benzyl 2-[(2-nitrophenyl)formamido]acetate | 2-Nitrophenyl | Benzyl | Formamido | Moderate | Prodrugs, photolabile systems |
| Methyl 2-[(2-iodophenyl)formamido]acetate | 2-Iodophenyl | Methyl | Formamido | High | Structural intermediates |
| Methyl 2-(2-nitrobenzamido)acetate | 2-Nitrophenyl | Methyl | Benzamido | High | Synthetic intermediates |
| (4-Butylphenyl) 2-(2-nitrophenyl)sulfinylacetate | 2-Nitrophenyl | 4-Butylphenyl | Sulfinyl | Moderate | Chiral catalysts, ligands |
| Bis-CNB-GABA derivatives | 2-Nitrophenyl | Tert-butyl | Acetate ester | Very High | Photocaged neurotransmitters |
Biological Activity
Benzyl 2-[(2-nitrophenyl)formamido]acetate is a compound of interest due to its potential biological activities, particularly in the realms of anticonvulsant and antitumor properties. This article delves into the synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies surrounding this compound.
The synthesis of this compound typically involves the reaction of benzyl acetate with 2-nitrophenyl isocyanate, leading to the formation of the desired amide. The chemical structure can be represented as follows:
Anticonvulsant Activity
Research indicates that derivatives of benzyl-substituted compounds exhibit significant anticonvulsant properties. For instance, studies on similar compounds have demonstrated effective seizure control in animal models. A notable study reported that certain benzyl derivatives showed an effective ED50 value comparable to established anticonvulsants like phenytoin .
Table 1: Anticonvulsant Activity Comparison
| Compound | ED50 (mg/kg) | Route |
|---|---|---|
| This compound | TBD | TBD |
| Phenytoin | 6.5 | i.p. |
| N-benzyl-2-acetamido-3-methoxypropionamide | 8.3 | i.p. |
Antitumor Activity
Recent studies have also explored the antitumor potential of similar compounds. Benzyl derivatives have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound may possess similar properties.
Table 2: Antitumor Activity Overview
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Quinazoline Derivative | 0.096 | MCF-7 |
Structure-Activity Relationships (SAR)
The SAR studies of benzyl-substituted compounds indicate that the presence of electron-withdrawing groups, such as nitro groups, enhances biological activity. The position and nature of substituents on the benzene ring significantly influence both the potency and selectivity of these compounds against various biological targets.
Case Studies
- Anticonvulsant Studies : A study published in PubMed highlighted that specific structural modifications in benzyl derivatives led to enhanced anticonvulsant activity, suggesting that this compound could be a candidate for further investigation .
- Antitumor Research : Another study focused on similar compounds showed promising results in inhibiting cancer cell growth, indicating potential therapeutic applications for this compound in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
